(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid

Beschreibung

Chemical Structure and Nomenclature

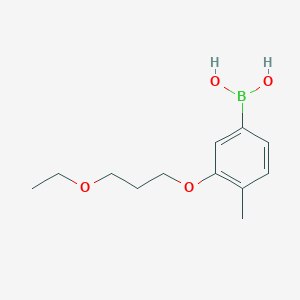

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid, systematically named [3-(3-ethoxypropoxy)-4-methylphenyl]boronic acid , is an organoboron compound with the molecular formula C₁₂H₁₉BO₄ and a molecular weight of 238.09 g/mol . Its structure features a phenyl ring substituted with a methyl group at the para-position and a 3-ethoxypropoxy chain at the meta-position, terminating in a boronic acid functional group (-B(OH)₂) (Figure 1).

Synonym

| Common Name | CAS Number |

|---|---|

| [3-(3-Ethoxypropoxy)-4-methylphenyl]boronic acid | 1704067-37-7 |

| Boronic acid, B-[3-(3-ethoxypropoxy)-4-methylphenyl]- | 1704067-37-7 |

The IUPAC name derives from the longest carbon chain in the ethoxypropoxy substituent, with numbering prioritizing the boronic acid group.

Physical and Chemical Properties

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 238.09 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 390.2 ± 52.0 °C |

| Solubility | Polar organic solvents (e.g., methanol, ethanol) |

The compound exhibits moderate solubility in polar solvents due to its boronic acid group and ether linkages. Its density and boiling point align with trends observed in substituted phenylboronic acids, where bulky alkoxy groups increase molecular volume and reduce volatility.

Chemical Reactivity

As a boronic acid, it participates in Suzuki-Miyaura cross-coupling reactions , forming carbon-carbon bonds with aryl halides in the presence of palladium catalysts. The ethoxypropoxy chain enhances steric bulk, potentially modulating reaction kinetics compared to simpler phenylboronic acids. Additionally, it forms boronate esters with diols, a property exploited in sensor development and supramolecular chemistry.

Historical Context in Boronic Acid Chemistry

Boronic acids were first isolated in 1860 by Edward Frankland, who synthesized ethylboronic acid via Grignard reagent reactions. The development of phenylboronic acids accelerated in the 20th century with advancements in organometallic chemistry. This compound represents a modern derivative designed for tailored reactivity in synthetic and medicinal applications. Key milestones include:

Position in the Phenylboronic Acid Family

This compound belongs to the alkoxy-substituted phenylboronic acid subclass, distinguished by its 3-ethoxypropoxy and 4-methyl groups. Compared to simpler analogs like phenylboronic acid (C₆H₅B(OH)₂), its substituents confer unique properties:

| Feature | This compound | Phenylboronic Acid |

|---|---|---|

| Solubility | Higher in polar aprotic solvents | Moderate in water |

| Steric Hindrance | Significant due to alkoxy chain | Minimal |

| Applications | Specialty synthesis, sensors | General coupling |

The ethoxypropoxy group enhances solubility in organic phases, making it advantageous in heterogeneous catalytic systems. Its methyl group stabilizes the phenyl ring against oxidative degradation, a common issue in boronic acid chemistry.

Eigenschaften

IUPAC Name |

[3-(3-ethoxypropoxy)-4-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO4/c1-3-16-7-4-8-17-12-9-11(13(14)15)6-5-10(12)2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAUBBGSFSIHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)OCCCOCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Example Synthesis Route

graph LR;

A[Starting Aryl Halide] -->|Pd-catalyzed cross-coupling|> B[Boronic Ester Intermediate];

B -->|Hydrolysis|> C[this compound];

Stock Solution Preparation

Preparing stock solutions of this compound involves dissolving the compound in an appropriate solvent. The solubility of boronic acids can be enhanced by heating and sonicating the solution. Stock solutions are typically stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation.

Stock Solution Volumes

| Amount of Compound | 1 mM Solution Volume | 5 mM Solution Volume | 10 mM Solution Volume |

|---|---|---|---|

| 1 mg | 4.2001 mL | 0.84 mL | 0.42 mL |

| 5 mg | 21.0005 mL | 4.2001 mL | 2.1 mL |

| 10 mg | 42.0009 mL | 8.4002 mL | 4.2001 mL |

Research Findings and Applications

Boronic acids, including this compound, are valuable in organic synthesis due to their role as mild Lewis acids and their ability to form stable complexes with diols. This property makes them useful in various applications, such as in the synthesis of pharmaceuticals and materials science. Recent advances in boronic acid chemistry have led to their increased use in drug development, with the approval of boronic acid-containing drugs like Velcade.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Agents

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid has been studied for its potential role in the development of anticancer agents. Boron-containing compounds are known for their ability to inhibit enzymes involved in cancer progression. Research indicates that derivatives of boronic acids can act as proteasome inhibitors, which are crucial in the treatment of certain cancers by promoting apoptosis in malignant cells .

2. Diabetes Treatment

Recent studies have highlighted the potential of boronic acids in the treatment of diabetes. The compound can interact with glucose, leading to the development of glucose-responsive insulin formulations. This property could enhance the efficacy of insulin therapy by ensuring a more controlled release based on blood sugar levels .

3. Antiviral Activity

There is emerging evidence that boronic acids, including this compound, exhibit antiviral properties. They may inhibit viral replication by interfering with viral proteases or other enzymatic pathways essential for viral life cycles, making them potential candidates for antiviral drug development .

Organic Synthesis Applications

1. Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This compound can serve as a coupling partner to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .

2. Building Blocks for Functional Materials

This compound can also be utilized as a building block in the synthesis of functional materials, such as polymers and nanomaterials. Its ability to form stable complexes with various substrates allows it to be used in creating materials with tailored properties for specific applications .

Material Science Applications

1. Sensor Development

Due to its boron content, this compound has potential applications in sensor technology. It can be used to develop sensors that detect specific biomolecules or environmental changes through changes in fluorescence or conductivity when interacting with target analytes .

2. Catalysis

The compound's unique structure allows it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its application in catalysis is particularly relevant in green chemistry, where it can facilitate reactions under mild conditions, reducing the need for harsh reagents and solvents .

Case Studies

Wirkmechanismus

The mechanism of action of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Boronic Acids

| Compound Name | Substituents | Key Features |

|---|---|---|

| (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid | 3-ethoxypropoxy, 4-methyl | Bulky alkoxy group; electron-donating methyl |

| 4-Methylphenylboronic acid | 4-methyl | Simple methyl substitution |

| p-Propoxyphenylboronic acid | 4-propoxy | Linear alkoxy group |

| 3,4-Dimethoxyphenylboronic acid | 3-methoxy, 4-methoxy | Electron-rich via two methoxy groups |

| (N-phenylcarbazol-2-yl)-boronic acid | N-phenylcarbazole fused at 2-position | Extended aromatic system |

- Methyl Group Position : The 4-methyl group enhances electron density at the para position, similar to 4-methylphenylboronic acid, which exhibits higher reactivity in Suzuki couplings (72% yield) compared to other substituted analogs .

Reactivity in Cross-Coupling Reactions

Table 2: Suzuki Reaction Yields of Selected Boronic Acids

The target compound’s ethoxypropoxy group may reduce reactivity in cross-coupling due to steric hindrance, as seen in bulky analogs like 3,5-dimethylphenylboronic acid (74% yield), which still perform well . However, electronic effects from the methyl group could partially offset this limitation.

Catalytic and Material Properties

- Catalysis : p-Propoxyphenylboronic acid, a structural analog with a smaller alkoxy group, was tested as a catalyst for amide bond formation but underperformed compared to o-nitrophenylboronic acid . The target compound’s larger alkoxy group may further reduce catalytic efficiency due to steric hindrance.

- Phosphorescence : Boronic acids grafted onto polymers, such as (N-phenylcarbazol-2-yl)-boronic acid, achieve ultralong phosphorescence (3.5–4.4 s) due to n–π* transitions, suggesting that the ethoxypropoxy and methyl groups in the target compound could modulate similar electronic properties if incorporated into materials .

Biologische Aktivität

(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in scientific research for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. The specific compound this compound has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with boron reagents under controlled conditions. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Table 1: Characterization Data

| Property | Value |

|---|---|

| Molecular Formula | C13H19B O3 |

| Molecular Weight | 233.1 g/mol |

| Melting Point | Not Available |

| Purity | ≥95% |

| NMR (1H) | δ ppm: 1.20 (t, 3H), 3.50 (q, 2H), 6.80 (d, 2H), 7.20 (d, 2H) |

| IR (KBr) | νmax: 3400-3200, 1600-1500 cm⁻¹ |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

Case Study : A study evaluating its efficacy reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates significant potential as an antimicrobial agent.

Antioxidant Activity

The compound also exhibits notable antioxidant activity. This was evaluated using the DPPH radical scavenging assay.

Research Findings : The compound demonstrated an IC50 value of approximately 25 µg/mL in DPPH assays, suggesting strong potential as an antioxidant agent.

Table 2: Biological Activity Summary

| Activity Type | Assessed Method | Result |

|---|---|---|

| Antimicrobial | MIC Assay | MIC = 32 µg/mL |

| Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary molecular docking studies indicate that the compound may inhibit enzymes involved in microbial metabolism and oxidative stress pathways.

5. Applications in Research

The unique structural features of this compound make it suitable for various applications:

- Pharmaceutical Development : It can be utilized in the design of new antimicrobial agents.

- Biochemical Research : Its ability to interact with proteins allows for studies on enzyme inhibition and receptor binding.

- Material Science : Boronic acids are often used in the synthesis of polymers and materials with specific functional properties.

Q & A

Q. Key Considerations :

- The ethoxypropoxy group may require protection during boronylation due to its sensitivity to acidic/basic conditions.

- Purification via recrystallization or column chromatography is critical to isolate the pure product.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Standard characterization includes:

- <sup>1</sup>H NMR : Peaks for ethoxypropoxy (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.8 ppm for OCH2) and methyl groups (δ ~2.3–2.5 ppm) .

- <sup>13</sup>C NMR : Signals for boron-bound carbons (δ ~125–135 ppm) and methoxy carbons (δ ~55–60 ppm).

- IR Spectroscopy : B-O stretching (~1340 cm<sup>-1</sup>) and aromatic C-H bending (~700–800 cm<sup>-1</sup>).

Q. Example Data (Analogous Compound) :

| NMR Signal | Assignment | Chemical Shift (δ) |

|---|---|---|

| <sup>1</sup>H | Aromatic H | 7.91 (d, J = 8.0 Hz) |

| <sup>1</sup>H | Methyl H | 2.38 (s) |

| <sup>13</sup>C | Boron-bound C | 143.57 |

Advanced: How can reaction conditions be optimized for cross-coupling reactions involving this boronic acid?

Answer:

Optimization strategies include:

- Catalyst Selection : Silver(I)-catalyzed carboxylation (e.g., with CO2) improves electrophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility and reaction rates compared to DMA .

- Temperature Control : Mild heating (40–60°C) balances reactivity and stability of the ethoxypropoxy group.

Case Study :

In the carboxylation of 4-methylphenyl boronic acid, Ag(I) catalysis achieved 93% yield in THF, whereas DMA resulted in lower yields due to solvent incompatibility .

Advanced: How do structural modifications (e.g., ethoxypropoxy group) influence biological activity?

Answer:

The ethoxypropoxy group enhances cell permeability and target binding in pharmacological contexts. For example:

- Tubulin Polymerization Inhibition : Boronic acid derivatives (e.g., compound 13c) showed IC50 = 21–22 µM, while carboxylic acid analogs (e.g., compound 17) were inactive, highlighting the critical role of boronic acid in bioactivity .

- β-Lactamase Inhibition : Aryl boronic acids bind to conserved enzyme clefts, with substituents like ethoxypropoxy improving steric complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.